1-Tert-butyl-3-(4-methoxyphenyl)thiourea
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Overview
Description
1-Tert-butyl-3-(4-methoxyphenyl)thiourea is a chemical compound with the molecular formula C13H20N2OS. It is a thiourea derivative characterized by the presence of a tert-butyl group and a methoxyphenyl group.
Preparation Methods
The synthesis of 1-Tert-butyl-3-(4-methoxyphenyl)thiourea typically involves the reaction of tert-butylamine with 4-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general reaction scheme is as follows:
tert-Butylamine+4-Methoxyphenyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Tert-butyl-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tert-butyl-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-Tert-butyl-3-(4-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
Diafenthiuron: Another thiourea derivative used as an insecticide.
Thiophene derivatives: These compounds also contain sulfur and have diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
1-tert-butyl-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-12(2,3)14-11(16)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXGYAHZCXVEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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